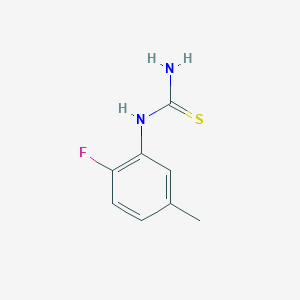

(2-Fluoro-5-methylphenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGPZBVVSCBSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility and Stability of (2-Fluoro-5-methylphenyl)thiourea

[1][2]

Executive Summary & Chemical Identity[1]

(2-Fluoro-5-methylphenyl)thiourea (CAS: 1038356-01-2) is a specialized organosulfur building block used primarily in the synthesis of bioactive heterocycles, including aminothiazoles and quinazolines.[1][2] Its utility stems from the thiourea moiety, which serves as a versatile "privileged scaffold" capable of acting as a hydrogen bond donor/acceptor or a precursor for cyclization.

However, the thiourea functionality introduces specific stability challenges—namely oxidative desulfurization and thione-thiol tautomerism—that must be managed to maintain sample integrity.[1][2] This guide provides the structural basis for these behaviors and actionable protocols for their management.

Chemical Profile

| Property | Value / Description |

| CAS Number | 1038356-01-2 |

| Molecular Formula | C₈H₉FN₂S |

| Molecular Weight | 184.23 g/mol |

| SMILES | S=C(N)NC1=CC(C)=CC=C1F |

| LogP (Predicted) | ~1.79 |

| pKa (Predicted) | ~13.1 (Thiourea NH deprotonation) |

| Appearance | Off-white to beige crystalline solid |

Solubility Dynamics

The solubility of this compound is governed by the interplay between its lipophilic phenyl ring (enhanced by the methyl and fluoro substituents) and the polar, hydrogen-bonding thiourea core.[1][2]

Solvent Compatibility Matrix

Note: Values are based on structural analogs (phenylthioureas) and predicted lipophilicity. Always validate critical concentrations experimentally.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Recommended for Stock Solutions. Stable for long-term storage at -20°C. |

| Polar Aprotic | DMF | High | > 40 mg/mL | Alternative stock solvent; harder to remove than DMSO.[1][2] |

| Polar Protic | Ethanol | Moderate | 5–15 mg/mL | Good for biological assays where DMSO is contraindicated.[2] |

| Aqueous | Water (pH 7) | Low | < 0.5 mg/mL | Poor solubility due to lipophilic aryl group. Requires co-solvent.[2] |

| Non-Polar | Hexane | Negligible | < 0.1 mg/mL | Suitable as an anti-solvent for precipitation/purification.[2] |

Dissolution Protocol for Stock Preparation

Objective: Prepare a stable 100 mM stock solution.

-

Weighing: Weigh 18.4 mg of the compound into a 2 mL amber glass vial (protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular sieve dried).

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes. Avoid heating above 40°C to prevent thermal degradation.

-

Verification: Visual inspection should show a clear, colorless to pale yellow solution.

-

Storage: Flush the headspace with Nitrogen or Argon, cap tightly, and store at -20°C.

Stability Profile & Degradation Mechanisms[1][2][4]

The stability of this compound is compromised primarily by oxidative desulfurization and photolytic cleavage . The fluorine atom at the ortho position adds metabolic stability but does not significantly protect the thiocarbonyl (C=S) group from chemical oxidation.

Oxidative Desulfurization (The "Urea Risk")

In the presence of atmospheric oxygen, peroxides, or trace metals, the thiocarbonyl group oxidizes to a carbonyl, converting the thiourea into its corresponding urea analog. This is the most common impurity found in aged samples.

Mechanism:

-

S-Oxygenation: The sulfur atom is attacked by an oxidant (e.g., singlet oxygen), forming a sulfine intermediate.

-

Rearrangement: Loss of SO/SO₂ leads to the formation of (2-Fluoro-5-methylphenyl)urea.[1][2]

Tautomerism and pH Sensitivity

Thioureas exist in equilibrium between the Thione (stable, neutral) and Thiol (reactive, acidic) forms.

-

Neutral/Acidic pH: Thione form dominates.[2] Stable.

-

Basic pH (>9): Shift toward Thiolate anion. Highly nucleophilic and susceptible to S-alkylation or rapid oxidation.[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation pathways and the tautomeric equilibrium.

Caption: Tautomeric equilibrium and oxidative desulfurization pathway leading to urea formation.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility in a specific buffer or solvent.[1][2]

Materials:

-

Compound (Solid)[3]

-

HPLC System (UV detection at 254 nm)

Workflow:

-

Saturation: Add excess solid (~5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a pre-saturated PTFE filter (to minimize adsorption).

-

Quantification: Dilute the filtrate 1:100 in mobile phase and inject into HPLC. Compare peak area against a standard curve prepared in DMSO.

Forced Degradation Stress Test

Use this to validate analytical methods or determine storage limits.[1][2]

| Stress Condition | Procedure | Expected Outcome |

| Oxidative | 0.1 mg/mL in 3% H₂O₂ for 2 hours | Formation of Urea analog (lower RT on reverse-phase HPLC).[1][2] |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation (Thioureas are acid-stable).[2] |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Hydrolysis to aniline derivative + thiocyanate. |

| Photostability | UV Light (254 nm), 24 hours | Potential isomerization or desulfurization. |

Handling and Storage Recommendations

To maximize the shelf-life of this compound, adhere to the "Cold, Dark, Dry" principle.[1][2]

-

Primary Storage: Store neat solid at 2–8°C (short term) or -20°C (long term).

-

Atmosphere: The compound is hygroscopic and oxidation-prone.[1][2] Store under Argon or Nitrogen .[4]

-

Container: Use amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.[1][2]

-

Solution Stability:

References

-

BenchChem. (2025).[4][3] Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 676454, Phenylthiourea. Retrieved from

-

Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry. Retrieved from

-

Sigma-Aldrich. (2025).[2] Product Specification: 5-Fluoro-2-methylphenyl thiourea. Retrieved from [1][2][5]

-

Justus, K., et al. (2005). S-oxygenation of thiocarbamides I: Oxidation of phenylthiourea by chlorite in acidic media. Journal of Physical Chemistry A. Retrieved from

Sources

Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Thiourea Compounds and Their Targets

For Immediate Release

Shanghai, China – February 23, 2026 – In the dynamic landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated thiourea compounds, a class of molecules demonstrating significant therapeutic promise across a spectrum of diseases. We will delve into their core chemical attributes, explore validated and potential therapeutic targets, and provide detailed methodologies for their investigation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Fluorine Advantage in Thiourea Scaffolds

The introduction of fluorine atoms into the thiourea backbone imparts a range of advantageous physicochemical properties. The high electronegativity of fluorine can modulate the electronic environment of the entire molecule, influencing pKa, dipole moment, and metabolic stability. This often leads to enhanced membrane permeability and improved oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific positions, thereby increasing the compound's half-life. These attributes make fluorinated thioureas attractive candidates for development as therapeutic agents.[1][2]

Key Therapeutic Targets and Mechanisms of Action

Fluorinated thiourea derivatives have been shown to interact with a variety of biological targets, leading to their observed anticancer, antiviral, and antimicrobial activities.[1] The thiourea moiety, with its capacity for hydrogen bonding through its N-H groups and the sulfur atom acting as a hydrogen bond acceptor, plays a crucial role in binding to the active sites of enzymes and receptors.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Several fluorinated thiourea compounds have emerged as potent inhibitors of specific protein kinases.

One notable target is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) , a key enzyme in the inflammatory response and cell proliferation.[1][3] Molecular docking studies suggest that fluorinated thiourea derivatives can bind to the active site of MK-2, potentially through hydrogen bonding interactions with key amino acid residues.[3] The fluorine substitutions can enhance these interactions and contribute to the overall binding affinity.

The substitution pattern on the aromatic rings of the thiourea scaffold significantly influences kinase inhibitory activity. Electron-withdrawing groups, such as fluorine, on the phenyl rings have been shown to enhance the anticancer activity of these compounds.[4]

dot

Caption: Simplified MAPK signaling pathway and the inhibitory action of fluorinated thiourea on MK-2.

Topoisomerase II: Disrupting DNA Replication in Cancer Cells

Topoisomerase II is a vital enzyme for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles.[5] Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately apoptosis, making it a well-established target for anticancer drugs.[5] Certain fluorinated thiourea derivatives have demonstrated the ability to inhibit topoisomerase II activity.[1]

These compounds are thought to act as "topoisomerase poisons," stabilizing the transient DNA-enzyme cleavage complex. This prevents the re-ligation of the DNA strands, leading to permanent DNA breaks and cell death.

dot

Sources

- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of (2-Fluoro-5-methylphenyl)thiourea

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The structural versatility of the thiourea scaffold allows for modifications that can significantly influence its antimicrobial potency. Notably, the introduction of halogen atoms, such as fluorine, on an aryl ring has been shown to enhance the antimicrobial efficacy of these compounds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific thiourea derivative, (2-Fluoro-5-methylphenyl)thiourea.

This guide is designed to be a practical resource, offering detailed, step-by-step protocols for the initial evaluation of the antimicrobial activity of this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field of microbiology.[5] The protocols will cover preliminary screening using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through broth microdilution assays.

Scientific Rationale

The antimicrobial activity of thiourea derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanism of action for this compound is yet to be elucidated, related compounds have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[6] The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring may enhance the compound's ability to interact with these targets or facilitate its transport across the bacterial cell membrane.

Materials and Reagents

Test Compound

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

Bacterial Strains

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. The following are recommended as a starting point:

-

Gram-positive:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Enterococcus faecalis (e.g., ATCC 29212)

-

-

Gram-negative:

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Media and Reagents

-

Mueller-Hinton Agar (MHA)

-

Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar for bacterial maintenance

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks (6 mm diameter)

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt (for viability testing)

Equipment

-

Biosafety cabinet (Class II)

-

Incubator (35 ± 2 °C)

-

Autoclave

-

Vortex mixer

-

Spectrophotometer or nephelometer

-

Micropipettes and sterile tips

-

Calipers or ruler

-

Microplate reader (optional)

Experimental Protocols

PART 1: Preliminary Screening by Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative assay to assess the antimicrobial activity of a compound.[7][8] It provides a rapid visual indication of whether the test compound can inhibit the growth of a particular microorganism.

Step-by-Step Protocol

-

Preparation of Test Compound Disks:

-

Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

-

Aseptically impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the stock solution to achieve a desired concentration per disk (e.g., 200 µ g/disk ).

-

Allow the disks to dry completely in a sterile environment.

-

Prepare a negative control disk impregnated with the same volume of DMSO.

-

A positive control disk with a known antibiotic (e.g., ciprofloxacin 30 µg) should also be used.[9]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on TSA, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Disks and Incubation:

-

Aseptically place the prepared test compound, negative control, and positive control disks on the inoculated MHA plate. Ensure the disks are at least 24 mm apart.[8]

-

Gently press the disks to ensure complete contact with the agar surface.

-

Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.[10]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.[11]

-

The absence of a zone of inhibition indicates that the compound is not active against the tested microorganism at the tested concentration.

-

Visualization of Disk Diffusion Workflow

PART 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This method is considered the reference standard for antimicrobial susceptibility testing.[13]

Step-by-Step Protocol

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 1024 µg/mL).

-

In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

-

Add 100 µL of the stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

-

Optionally, resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

-

Data Presentation: Example MIC Data Table

| Microorganism | This compound MIC (µg/mL) |

| S. aureus (ATCC 29213) | 16 |

| E. faecalis (ATCC 29212) | 32 |

| E. coli (ATCC 25922) | 64 |

| P. aeruginosa (ATCC 27853) | >128 |

PART 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test.

Step-by-Step Protocol

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, observe the plates for bacterial growth.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

-

Visualization of MIC and MBC Workflow

Safety Precautions

Thiourea and its derivatives are classified as hazardous substances.[14][15][16] this compound is suspected of causing cancer and may damage fertility or the unborn child.[14][16] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[15]

-

Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[15]

Conclusion

This document provides a detailed framework for the initial antimicrobial screening of this compound. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these screening assays can justify further investigation into the compound's mechanism of action, toxicity, and potential as a lead candidate for the development of new antimicrobial drugs.

References

- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).

-

Disk diffusion test - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved February 23, 2026, from [Link]

-

El-Gazzar, M. G., et al. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 25(12), 2848. [Link]

-

Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Retrieved February 23, 2026, from [Link]

-

Asadi, S., et al. (2025, February 11). Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. [Link]

-

Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624. [Link]

-

Microbiology International. (n.d.). Broth Microdilution. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing. In StatPearls. Retrieved February 23, 2026, from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). Retrieved February 23, 2026, from [Link]

-

Clinical and Laboratory Standards Institute. (2024, March 19). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Wathoni, N., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 1-8. [Link]

-

Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Retrieved February 23, 2026, from [Link]

-

Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved February 23, 2026, from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved February 23, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved February 23, 2026, from [Link]

-

Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. [Link]

-

Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6702. [Link]

-

Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

International Journal of Advanced Research, Ideas and Innovations in Technology. (n.d.). Synthesis, characterization and screening of novel glycoside derivatives of thiourea for antimicrobial activity. Retrieved February 23, 2026, from [Link]

-

Ceyhan, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-530. [Link]

-

Badiceanu, C.-D., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 30(8), 1589. [Link]

-

ResearchGate. (2026, February 19). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Retrieved February 23, 2026, from [Link]

-

Scientific Research Publishing. (2026, January 29). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). Retrieved February 23, 2026, from [Link]

-

J-Stage. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (2009, January 22). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. Retrieved February 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. redox.com [redox.com]

- 15. chemos.de [chemos.de]

- 16. carlroth.com [carlroth.com]

enzyme inhibition assay protocol for thiourea derivatives

Application Note: High-Throughput Screening of Thiourea Derivatives for Enzyme Inhibition

Abstract & Strategic Scope

Thiourea derivatives (

This guide details the protocols for evaluating thiourea derivatives against two primary targets: Jack Bean Urease (Nickel-dependent) and Mushroom Tyrosinase (Copper-dependent). Unlike generic protocols, this document addresses specific interference mechanisms common to sulfur-containing compounds, such as redox cycling and reagent consumption.

Critical Pre-Assay Considerations

Solubility and Solvent Tolerance

Thiourea derivatives are often poorly soluble in aqueous buffers. DMSO is the standard vehicle, but it can inhibit enzymes at high concentrations.

-

Urease Tolerance: Jack Bean Urease is stable in up to 2% DMSO.

-

Tyrosinase Tolerance: Mushroom Tyrosinase is more sensitive; keep DMSO < 1% if possible.

-

Protocol Adjustment: All control wells must contain the same % DMSO as the test wells to normalize solvent effects.

The "False Positive" Trap (Redox Interference)

Thioureas are reducing agents.

-

In Urease Assays (Berthelot Method): The developing reagent contains sodium hypochlorite (NaOCl). Thioureas can be oxidized by NaOCl, consuming the reagent needed to visualize ammonia. This results in a lack of color not because the enzyme was inhibited, but because the color-generating reagent was destroyed.

-

Solution: Run a Reagent Interference Control (described in Section 6).

-

-

In Tyrosinase Assays: Thioureas may chemically reduce dopaquinone back to L-DOPA, mimicking enzymatic inhibition.

Mechanism of Action

Thiourea derivatives typically act via Metal Chelation or Mixed Inhibition . The sulfur atom acts as a soft nucleophile, coordinating with the hard/borderline metal centers in the enzyme active site.

Figure 1: Mechanistic pathway of thiourea-mediated metalloenzyme inhibition via active site metal chelation.

Protocol A: Urease Inhibition Assay (Indophenol Method)

Target: Jack Bean Urease (EC 3.5.1.5) Method: Modified Weatherburn (Phenol-Hypochlorite)

This assay quantifies the ammonia produced by urea hydrolysis.[1] Ammonia reacts with phenol and hypochlorite to form indophenol blue (

Reagents Preparation

-

Phosphate Buffer (PBS): 100 mM, pH 6.8 (Potassium phosphate recommended).

-

Enzyme Solution: Jack Bean Urease (5 U/mL) in PBS. Prepare fresh on ice.

-

Substrate Solution: 100 mM Urea in PBS.

-

Phenol Reagent (Reagent A): 1% (w/v) Phenol + 0.005% (w/v) Sodium Nitroprusside in water. Store in amber bottle.

-

Alkali Reagent (Reagent B): 0.5% (w/v) NaOH + 0.1% (v/v) NaOCl (active chlorine) in water.

Experimental Workflow

| Step | Action | Volume ( | Notes |

| 1 | Plate Setup | Use clear 96-well microplates. | |

| 2 | Add Enzyme | 25 | Add to all wells except Blanks. |

| 3 | Add Buffer | 25 | Add to Blank wells (replace enzyme). |

| 4 | Add Inhibitor | 10 | Test compounds in DMSO. |

| 5 | Solvent Control | 10 | Add pure DMSO to Control wells (Max Activity). |

| 6 | Pre-Incubation | - | Incubate 15 min @ 37°C. Critical for thiourea binding. |

| 7 | Add Substrate | 50 | Add Urea to start reaction. |

| 8 | Reaction | - | Incubate 15 min @ 37°C. |

| 9 | Development | 40 | Add Reagent A (Phenol). |

| 10 | Alkalinization | 40 | Add Reagent B (Alkali). |

| 11 | Final Read | - | Incubate 20-30 min @ RT. Read Abs @ 625 nm . |

Standard Control: Thiourea (pure) or Acetohydroxamic Acid (AHA). Typical

Protocol B: Tyrosinase Inhibition Assay (Dopachrome Method)

Target: Mushroom Tyrosinase (EC 1.14.18.1) Method: Dopachrome Accumulation[3]

Thiourea derivatives inhibit the oxidation of L-DOPA to Dopachrome (orange pigment).

Reagents Preparation

-

Buffer: 50 mM Phosphate Buffer, pH 6.8.

-

Enzyme Solution: Mushroom Tyrosinase (333 U/mL) in buffer. Keep on ice.

-

Substrate: L-DOPA (2 mM). Note: L-DOPA oxidizes rapidly. Prepare immediately before use and protect from light.

Experimental Workflow

Figure 2: Kinetic workflow for Tyrosinase inhibition. Kinetic reading is preferred over endpoint to identify lag phases caused by thioureas.

Standard Control: Kojic Acid.[4][5] Typical

Data Analysis & Validation

Calculation of % Inhibition

- : Absorbance with inhibitor + enzyme.

- : Absorbance with solvent (DMSO) + enzyme.

- : Absorbance of substrate + buffer (no enzyme).

The "Interference Control" (Mandatory for Thioureas)

To validate that your thiourea derivative is not destroying the Phenol-Hypochlorite reagents (Urease assay):

-

Prepare a well with Buffer + Ammonium Chloride (Standard) .

-

Add your Test Compound .[6]

-

Add Reagents A & B .

-

Compare Absorbance to a well with Ammonium Chloride only .

-

Result: If the Test Compound well is significantly lighter, your compound is chemically interfering with the assay readout.

IC50 Determination

Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.

References

-

Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.[1] Analytical Chemistry, 39(8), 971–974. Link

-

Kotwar, V., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports, 10, 16656. Link

-

Khan, H., et al. (2019).[2] A Review on the Urease Inhibition Potential of Various Compounds. Indo Global Journal of Pharmaceutical Sciences, 9(1), 42-53.[2] Link

-

BenchChem Application Notes. (2025). Application Notes and Protocols for Testing Urease Inhibitors. Link

-

Thanigaimalai, P., et al. (2011). Structural requirement of N-phenylthioureas and benzothioamides as inhibitors of melanogenesis in melanoma B 16 cells. Bioorganic & Medicinal Chemistry Letters, 21(22), 6824-6828. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Login | Journal of Health and Translational Medicine (JUMMEC) [jummec.um.edu.my]

- 6. A Preliminary Investigation of the Jack-Bean Urease Inhibition by Randomly Selected Traditionally Used Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Purity Analysis of (2-Fluoro-5-methylphenyl)thiourea

This Application Note and Protocol is designed for researchers and quality control scientists requiring a robust, validated HPLC method for the purity analysis of (2-Fluoro-5-methylphenyl)thiourea .

Introduction & Scope

This compound is a critical organosulfur intermediate often utilized in the synthesis of heterocyclic pharmaceutical candidates (e.g., aminobenzothiazoles) and as a ligand in coordination chemistry. Its purity is paramount, as sulfur-containing impurities can poison metal catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details a stability-indicating HPLC method capable of separating the target thiourea from its primary synthetic precursors (2-Fluoro-5-methylaniline) and potential degradation products (isothiocyanates and urea analogs).

Chemical Profile

| Property | Data |

| IUPAC Name | 1-(2-Fluoro-5-methylphenyl)thiourea |

| Molecular Formula | C₈H₉FN₂S |

| Molecular Weight | 184.23 g/mol |

| LogP (Predicted) | ~1.79 (Moderate Lipophilicity) |

| pKa | ~ -1.0 (Thiourea S-protonation), Aniline precursor pKa ~3.5 |

| UV Max | ~245 nm, ~266 nm |

Method Development Logic

Stationary Phase Selection

While thioureas are polar, the substituted phenyl ring confers sufficient hydrophobicity for Reverse Phase (RP) chromatography. A C18 (Octadecyl) column is selected as the primary phase.

-

Why: The 2-fluoro and 5-methyl substituents increase retention relative to unsubstituted phenylthiourea. A standard C18 provides the necessary hydrophobic selectivity to resolve the target from the more polar aniline starting material and the highly hydrophobic isothiocyanate impurities.

Mobile Phase Chemistry

-

Buffer (Mobile Phase A): 0.1% Formic Acid in Water.

-

Reasoning: Acidic pH (~2.7) suppresses the ionization of residual silanols on the column, reducing peak tailing. Furthermore, it ensures the aniline impurity (if present) is fully protonated, eluting early and distinctly from the neutral thiourea.

-

-

Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

-

Reasoning: ACN provides sharper peak shapes and lower backpressure than methanol for aromatic compounds. It also has a lower UV cutoff, minimizing baseline drift at 254 nm.

-

Detection Wavelength

-

Selection: 254 nm.

-

Reasoning: The phenyl ring and thiocarbonyl (C=S) group exhibit strong π-π* transitions. While the λmax is near 245 nm, 254 nm is a universal standard that provides high sensitivity while avoiding solvent cut-off interference.

-

Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with PDA/UV detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water, LC-MS Grade Formic Acid.

Chromatographic Conditions

| Parameter | Setting |

| Column Temperature | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV @ 254 nm (Bandwidth 4 nm) |

| Run Time | 20 Minutes |

Gradient Program

A linear gradient is necessary to elute the polar aniline early and push off the hydrophobic dimers/isothiocyanates later.

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold (Aniline elution) |

| 12.00 | 10 | 90 | Linear Ramp |

| 15.00 | 10 | 90 | Wash (Elute Dimers) |

| 15.10 | 90 | 10 | Return to Initial |

| 20.00 | 90 | 10 | Re-equilibration |

Sample Preparation

-

Standard Stock: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile (Conc: 1 mg/mL). Sonicate for 5 mins.

-

Working Sample: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.

-

Impurity Spiking (Optional): Spike with 2-Fluoro-5-methylaniline to verify resolution (R > 2.0).

Impurity Profiling & Origin

Understanding the synthesis is key to identifying peaks. The standard synthesis involves reacting 2-fluoro-5-methylaniline with ammonium thiocyanate or benzoyl isothiocyanate.

Visualizing the Impurity Landscape

The following diagram maps the origin of potential impurities detectable by this method.

Caption: Figure 1: Synthetic origin and predicted elution order of common impurities relative to the target thiourea.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before releasing results.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution (Rs) | > 2.0 between Aniline and Thiourea | Ensures accurate integration of the starting material, which is the most likely contaminant. |

| Tailing Factor (T) | 0.8 < T < 1.5 | Thioureas can interact with active silanols; excessive tailing indicates column aging or insufficient buffer strength. |

| Precision (RSD) | < 1.0% (n=6 injections) | Demonstrates system stability. |

| Signal-to-Noise | > 10 for LOQ | Sensitivity verification. |

Analytical Workflow Diagram

Caption: Figure 2: Standard Operating Procedure (SOP) decision tree for routine purity analysis.

Troubleshooting Guide

-

Problem: Split peak for the Target Thiourea.

-

Cause: Sample solvent is too strong (100% ACN) causing "washout" at the column head.

-

Solution: Dissolve sample in 50:50 Water:ACN or match the initial gradient conditions (10% ACN).

-

-

Problem: Drifting Baseline.

-

Cause: UV absorbance of Formic Acid at low wavelengths.

-

Solution: Ensure detection is at 254 nm, not 210 nm. If 210 nm is required, switch buffer to Phosphoric Acid.

-

-

Problem: Extra Peak at ~3 min (Dead Volume).

-

Cause: Nitrate or unretained salts from synthesis (Ammonium Thiocyanate residue).

-

Solution: These are not organic impurities; exclude from purity calculation if they elute in the void volume.

-

References

-

PubChem. (n.d.). Phenylthiourea | C7H8N2S | CID 676454. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

SIELC Technologies. (2018). Separation of 1-Phenyl-2-thiourea on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

-

BioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics... of Thiourea-Based Antivirals. Retrieved October 26, 2023, from [Link]

Troubleshooting & Optimization

Technical Support Center: Interpreting Complex NMR Spectra of (2-Fluoro-5-methylphenyl)thiourea

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the spectral analysis of (2-Fluoro-5-methylphenyl)thiourea. This molecule, while seemingly straightforward, presents a fascinating array of NMR spectroscopic challenges due to the interplay of a substituted aromatic ring, a fluorine atom, and a dynamic thiourea moiety. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you navigate these complexities, from peak assignment to identifying dynamic processes.

Predicted NMR Data Summary

Before diving into troubleshooting, it's crucial to have a theoretical framework. The following table provides predicted chemical shifts (δ) and coupling constants (J) for this compound. These values are estimates and can vary based on solvent, concentration, and temperature.

| Atom | Nucleus | Predicted δ (ppm) | Expected Multiplicity | Key Coupling Constants (J) in Hz |

| H-3 | ¹H | ~8.1 - 8.3 | ddd (doublet of doublet of doublets) | ³J(H3-H4) ≈ 8-9, ⁴J(H3-F) ≈ 6-8, ⁴J(H3-NH) ≈ 0-2 |

| H-4 | ¹H | ~7.0 - 7.2 | ddd (doublet of doublet of doublets) | ³J(H4-H3) ≈ 8-9, ³J(H4-F) ≈ 9-11, ⁴J(H4-H6) ≈ 2-3 |

| H-6 | ¹H | ~7.2 - 7.4 | dd (doublet of doublets) | ³J(H6-F) ≈ 4-6, ⁴J(H6-H4) ≈ 2-3 |

| CH₃ | ¹H | ~2.3 - 2.4 | d (doublet) or br s (broad singlet) | ⁵J(CH₃-F) ≈ 2-4 |

| NH (Ar-NH) | ¹H | ~8.5 - 9.5 | br s (broad singlet) | Exchangeable |

| NH₂ | ¹H | ~7.0 - 8.0 | br s (broad singlet) | Exchangeable |

| F | ¹⁹F | -110 to -130 | m (multiplet) | Coupled to H-3, H-4, H-6, and CH₃ |

| C=S | ¹³C | ~180 - 185 | s or br s | Long T₁ relaxation |

| C-1 | ¹³C | ~125 - 130 | d (doublet) | ²J(C1-F) ≈ 15-20 |

| C-2 | ¹³C | ~155 - 160 | d (doublet) | ¹J(C2-F) ≈ 240-250 |

| C-3 | ¹³C | ~115 - 120 | d (doublet) | ²J(C3-F) ≈ 20-25 |

| C-4 | ¹³C | ~130 - 135 | d (doublet) | ³J(C4-F) ≈ 5-10 |

| C-5 | ¹³C | ~135 - 140 | d (doublet) | ⁴J(C5-F) ≈ 2-4 |

| C-6 | ¹³C | ~128 - 132 | d (doublet) | ³J(C6-F) ≈ 3-5 |

| CH₃ | ¹³C | ~20 - 22 | q (quartet) | ⁴J(CH₃-F) ≈ 3-5 |

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a practical question-and-answer format.

Part 1: ¹H NMR Spectrum Issues

Q1: The aromatic region of my ¹H NMR spectrum is a complex multiplet, not the simple doublets and triplets I expected. Why is it so difficult to interpret?

A1: This is a classic case of complex spin-spin splitting .[1][2][3] The complexity arises because each aromatic proton is coupled not only to its adjacent proton neighbors but also to the fluorine atom. The fluorine nucleus (¹⁹F) has a spin of I = 1/2, just like a proton, and it couples to protons through bonds, typically over 3 to 5 bonds (³J, ⁴J, and even ⁵J).[4][5]

-

Causality:

-

H-3 is coupled to H-4 (³JHH), the fluorine (⁴JHF), and potentially the adjacent N-H proton. This will split the signal into a doublet of doublets of doublets (ddd).

-

H-4 is coupled to H-3 (³JHH), the fluorine (³JHF), and H-6 (⁴JHH). This will also result in a complex multiplet, likely a ddd.

-

H-6 is coupled to the fluorine (³JHF) and H-4 (⁴JHH), resulting in a doublet of doublets (dd).

-

Because the chemical shifts of these protons are relatively close, their multiplets often overlap, creating what appears to be one large, indecipherable signal.

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings causing complex splitting.

Q2: I'm missing the signals for my N-H protons, or they appear as very broad, low-intensity humps. Where are they?

A2: This is a very common and expected behavior for N-H protons, especially in thiourea moieties.[6] There are two primary reasons for this:

-

Chemical Exchange: Protons on heteroatoms (like nitrogen) are acidic and can exchange with each other, with trace amounts of water in the solvent, or with deuterium from the NMR solvent itself.[7] This exchange happens on the NMR timescale, causing the signal to broaden significantly. If the exchange is fast enough, the signal can become so broad that it merges with the baseline and disappears entirely.

-

Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I = 1 and possesses a quadrupole moment. This can lead to rapid relaxation of both the ¹⁴N nucleus and any attached protons, resulting in signal broadening.

Solution: The D₂O Shake Experiment

This is a definitive test to identify exchangeable protons.

Protocol: D₂O Exchange Experiment

-

Acquire Standard Spectrum: Dissolve your sample in a protic solvent (like CDCl₃ or Acetone-d₆) and acquire a standard ¹H NMR spectrum. Note the position and integration of the suspected N-H peaks.

-

Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).

-

Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate the H/D exchange.

-

Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

-

Analyze: The broad signals corresponding to the N-H protons will have disappeared or be significantly reduced in intensity.[7] You may also see a new, broad peak appear for HOD (typically around 4.7 ppm in CDCl₃).

Q3: The signals for my aromatic protons or the methyl group appear doubled or unusually broad, even at high resolution. Am I looking at an impurity?

A3: While an impurity is possible, it's more likely you are observing rotational isomers (rotamers) . The carbon-nitrogen (C-N) bond in the thiourea group has significant double-bond character, which restricts free rotation.

-

Causality: This restricted rotation can lead to two or more distinct conformations that are stable on the NMR timescale. If the energy barrier to rotation is high enough, the protons in each rotamer will experience slightly different chemical environments, resulting in two separate sets of signals. If the rotation is at an intermediate rate, the signals will coalesce and appear broad.

-

Troubleshooting: Run a Variable Temperature (VT) NMR experiment.

-

Heating: Increasing the temperature provides enough thermal energy to overcome the rotational barrier. As the rate of rotation increases, the two distinct signals for each proton will broaden, move closer together, and eventually coalesce into a single, sharp, averaged signal.[7]

-

Cooling: Lowering the temperature can slow down the rotation, sometimes sharpening the signals of the individual rotamers.

-

Part 2: ¹⁹F and ¹³C NMR Spectrum Issues

Q4: I ran a proton-decoupled ¹³C NMR, but many of my aromatic peaks are still split into doublets. Did the decoupling fail?

A4: The proton decoupler worked correctly; what you are observing is ¹³C-¹⁹F coupling . Just as ¹⁹F couples to ¹H, it also couples to ¹³C, and these coupling constants can be very large, especially through one bond.[8]

-

¹JCF: The carbon directly attached to the fluorine (C-2) will be split into a large doublet with a coupling constant of ~240-250 Hz. This peak may be broad.

-

²JCF & ³JCF: Carbons two and three bonds away from the fluorine will also be split into doublets, with smaller coupling constants (typically 5-25 Hz).[8]

-

Long-Range Coupling: You may even observe smaller ⁴JCF couplings.

This C-F coupling is extremely useful for confirming your assignments. The presence of these doublets in the proton-decoupled spectrum is a key signature of a fluorinated compound.

Q5: The signal for my thiourea carbon (C=S) is extremely weak or completely absent in the ¹³C NMR spectrum. What happened?

A5: This is characteristic of quaternary carbons, especially thiocarbonyls (C=S). There are two main reasons for the low signal intensity:

-

Long T₁ Relaxation Time: Quaternary carbons (those with no attached protons) relax very slowly. In a standard ¹³C NMR experiment with a short relaxation delay, these carbons do not have enough time to return to their equilibrium state before the next pulse, leading to signal saturation and very low intensity.

-

Lack of Nuclear Overhauser Effect (NOE): The intensity of carbon signals is often enhanced by the NOE from attached protons during proton decoupling. Since the C=S carbon has no directly attached protons, it does not benefit from this enhancement.

-

Solution: To observe this carbon, you need to increase the relaxation delay (d1) in your acquisition parameters significantly, for example, to 10-20 seconds. This will allow the carbon to fully relax between scans, though it will substantially increase the total experiment time.

Q6: My ¹⁹F NMR spectrum shows a broad multiplet with a rolling or uneven baseline. How can I fix this and interpret the signal?

A6: A rolling baseline is a common artifact in ¹⁹F NMR, often due to the wide spectral width and high power pulses used.[9]

-

Solution (Acquisition): Ensure proper tuning and matching of the probe for the ¹⁹F frequency. If the problem persists, consult your instrument manager about adjusting acquisition parameters like the spectral width or pulse calibration.

-

Solution (Processing): Most modern NMR software has advanced baseline correction algorithms. A polynomial fit or Whittaker smoother can often effectively flatten a distorted baseline.[9]

-

Interpretation: The ¹⁹F signal for this molecule should be a complex multiplet. It is coupled to H-3, H-4, H-6, and the methyl protons. Analyzing this multiplet can be challenging, but it confirms the connectivity. For a cleaner spectrum, you can run a ¹⁹F{¹H} decoupled experiment, which will cause this multiplet to collapse into a single sharp singlet.

Advanced Analysis: A Workflow for Unambiguous Assignment

For a molecule with this level of complexity, 2D NMR is not a luxury but a necessity for confident structural validation.

Caption: A logical workflow for assigning complex NMR spectra.

-

¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other. It will definitively link H-3 and H-4, and H-4 and H-6, allowing you to trace the connectivity around the aromatic ring.

-

¹H-¹³C HSQC: This experiment correlates each proton signal with the signal of the carbon it is directly attached to.[10] This is the most reliable way to assign which proton belongs to which carbon (e.g., assign the H-3 signal to the C-3 signal).

-

¹H-¹³C HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[11] This is invaluable for piecing together the full structure. For example, you should see correlations from:

-

The CH₃ protons to C-5, C-4, and C-6.

-

H-6 to C-5, C-4, and C-2.

-

The Ar-NH proton to C-1, C-2, and C-6, and the C=S carbon.

-

By systematically analyzing these 1D and 2D spectra, every proton and carbon in this compound can be assigned with confidence.

References

- W. D. W. D. Boykin, "Solvent Effects on Nitrogen NMR Shieldings of Thiourea Systems," Nitrogen NMR, 2000.

-

Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia, 2023. [Link]

-

G. González et al., "NMR and i.r. studies of the solvent effect on thioureas," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1982. [Link]

-

Chad's Prep, "Complex Splitting | NMR | Organic Chemistry," YouTube, 2018. [Link]

-

AZoM, "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds," AZoM.com, 2017. [Link]

-

A. Gargiulo et al., "Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives," PMC, 2022. [Link]

-

A. Gargiulo et al., "Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy," The Journal of Organic Chemistry, 2020. [Link]

-

I. S. Shenderovich et al., "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?," PMC, 2021. [Link]

-

Chemistry LibreTexts, "More Complex Spin-Spin Splitting Patterns," Chemistry LibreTexts, 2025. [Link]

-

ResearchGate, "Fluorine-19 NMR Questions," ResearchGate, 2024. [Link]

-

H. J. Reich, "19F NMR Chemical Shifts," Organic Chemistry Data, 2020. [Link]

-

Chemistry Stack Exchange, "Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei?," Chemistry Stack Exchange, 2023. [Link]

-

ARPI - UNIPI, "Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives," ARPI - UNIPI, 2022. [Link]

-

University of Rochester, "Troubleshooting 1H NMR Spectroscopy," Department of Chemistry, N.D. [Link]

-

University of Ottawa, "19Flourine NMR," NMR Facility, N.D. [Link]

-

MDPI, "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities," MDPI, 2024. [Link]

-

ResearchGate, "Why some thiourea compounds didn't show peak for NH in NMR spectrum?," ResearchGate, 2015. [Link]

-

Chemistry LibreTexts, "More Complex Spin-Spin Splitting Patterns," Chemistry LibreTexts, 2023. [Link]

-

The Organic Chemistry Tutor, "Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy," YouTube, 2019. [Link]

-

University of Ottawa NMR Facility Blog, "13C NMR of Fluorinated Organics," Blogger, 2007. [Link]

-

ResearchGate, "13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a)," ResearchGate, N.D. [Link]

-

PMC, "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities," PMC, 2024. [Link]

-

Pure Synth, "N-(5-Fluoro-2-Methylphenyl)Thiourea 97%," Pure Synth, N.D. [Link]

-

PubMed, "19F NMR study of the uptake of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil in erythrocytes," PubMed, 1994. [Link]

-

ResearchGate, "1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d)," ResearchGate, N.D. [Link]

-

ResearchGate, "Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals," ResearchGate, 2021. [Link]

-

ISTA Research Explorer, "A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment," ISTA, N.D. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. Troubleshooting [chem.rochester.edu]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research-explorer.ista.ac.at [research-explorer.ista.ac.at]

Technical Support Center: Stability-Indicating HPLC Method for (2-Fluoro-5-methylphenyl)thiourea

Welcome to the technical support resource for the development and troubleshooting of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (2-Fluoro-5-methylphenyl)thiourea. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale to empower you to develop a robust, reliable, and compliant analytical method.

The development of a stability-indicating analytical procedure is a regulatory requirement and a critical component in the drug development lifecycle.[1][2] It ensures that the quantitative analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients.[3][4] This guide will walk you through method development, validation, and common troubleshooting scenarios.

Recommended Initial HPLC Method Parameters

This section provides a robust starting point for your method development. The selection of a C18 stationary phase is based on its wide applicability in reversed-phase chromatography for moderately polar to non-polar compounds.[5] Acetonitrile is often chosen over methanol for its lower viscosity and UV cutoff. A mild acidic mobile phase using formic acid helps to ensure consistent peak shapes by suppressing the ionization of silanol groups on the silica support.

| Parameter | Recommended Condition | Rationale & Expertise |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the phenyl ring, while being suitable for the polarity of the thiourea moiety. A 5 µm particle size offers a good balance between efficiency and backpressure.[5][6] |

| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) | Acidifies the mobile phase to control analyte ionization and minimize peak tailing from silanol interactions.[6] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier in RP-HPLC with good elution strength and UV transparency. |

| Elution Mode | Gradient | A gradient is recommended to ensure elution of the parent compound with a good peak shape and to separate it from potential, more polar or less polar, degradation products that may form during stress studies.[7] |

| Example Gradient | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B | This provides a broad scouting gradient to separate the analyte from a wide range of potential degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency. |

| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled for reproducible retention times. |

| Detection Wavelength | UV, ~240 nm (To be determined by UV scan) | Thiourea derivatives typically have UV absorbance. A UV scan of the analyte solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6] |

| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the injection solvent. |

| Sample Diluent | Mobile Phase (Initial Conditions) or Acetonitrile/Water (50:50) | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[8] |

Experimental Protocols: Building a Self-Validating Method

A scientifically sound method is one that has been proven to be suitable for its intended purpose through validation.[1][9] The following protocols outline the critical experiments required.

Protocol 1: Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method by intentionally degrading the API under various stress conditions.[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the resulting degradation products can be detected and resolved from the parent peak.[9]

Objective: To generate potential degradation products and demonstrate the method's ability to separate them from the intact this compound.

Workflow Diagram: Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50).

-

Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[6]

-

Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis. Thiourea derivatives can be susceptible to base hydrolysis.

-

Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw aliquots, quench if necessary, and dilute for analysis. The thio-carbonyl group (C=S) is prone to oxidation.[6]

-

Thermal Degradation: Store the solid API powder in a stability chamber at an elevated temperature (e.g., 70°C).[6] At various time points, withdraw a sample, dissolve it in diluent, and analyze by HPLC.

-

Photodegradation: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][11] Analyze the exposed samples against a control sample protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

-

Evaluation: Examine the chromatograms for new peaks. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the main peak is spectrally pure in the presence of degradants.[12]

Protocol 2: Method Validation (ICH Q2(R2) Guidelines)

Once the method's specificity is demonstrated, it must be fully validated to ensure it is reliable for routine use.[2]

| Parameter | Purpose & Procedure | Acceptance Criteria (Typical) |

| Specificity | Confirmed through forced degradation studies. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] | Peak purity index > 0.999 (with PDA detector). Resolution (Rs) between analyte and nearest degradant peak > 2.0. |

| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration. Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[13] |

| Accuracy | To determine the closeness of the test results to the true value. Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[13][14] |

| Precision | Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations at 100% of the test concentration. Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability.[13] RSD ≤ 3.0% for intermediate precision.[13] |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined based on the signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio (S/N) of 10:1.[1] | S/N ≥ 10. Precision (RSD) at this concentration should be acceptable. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] Examples: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.2 units). | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. RSD of results should not be significantly affected. |

Troubleshooting Guide & FAQs

This section addresses common issues encountered during HPLC analysis. The key to effective troubleshooting is to change only one parameter at a time.[15]

Workflow Diagram: HPLC Troubleshooting Logic

Caption: A decision tree for troubleshooting common HPLC issues.

FAQs: Peak Shape Problems

Q1: My peak for this compound is tailing significantly. What are the causes and solutions?

-

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[8]

-

Cause 1: Silanol Interactions: The thiourea group can interact with free silanol groups on the silica backbone of the C18 column.

-

Solution: Ensure the mobile phase pH is low (e.g., using 0.1% formic or acetic acid, pH ~2.5-3.5) to keep the silanols protonated and reduce interaction. Using a high-quality, end-capped column can also minimize this effect.[16]

-

-

Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

-

Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7]

-

-

Cause 3: Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing.

-

Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, replace the guard column or, if necessary, the analytical column.[16]

-

-

Q2: I'm observing split or shouldered peaks. How do I fix this?

-

Answer: Split peaks often indicate a problem with the flow path at the head of the column or an issue with the sample solvent.[15]

-

Cause 1: Partially Blocked Frit/Column Void: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to spread unevenly.[17] A void can also form at the top of the column bed over time.

-

Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent at a low flow rate. If this doesn't work, the column may need to be replaced. Always filter your samples and mobile phases to prevent this.[17] Using a guard column is highly recommended.[16]

-

-

Cause 2: Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile), it can cause peak distortion.

-

Solution: Prepare your sample in a diluent that is as close as possible to the initial mobile phase composition.[8]

-

-

FAQs: Retention and Baseline Issues

Q3: The retention time of my analyte is drifting or shifting between injections. Why is this happening?

-

Answer: Retention time instability points to a lack of equilibrium or a problem with the mobile phase delivery.[15]

-

Cause 1: Insufficient Column Equilibration: This is common with gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

-

Solution: Increase the post-run equilibration time in your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

-

-

Cause 2: Mobile Phase Issues: The composition of your mobile phase may be changing. This can happen if one of the solvent reservoirs is running low, if the solvents are not mixed properly, or due to faulty pump proportioning valves.[18]

-

Solution: Ensure you have enough of each mobile phase solvent. If preparing manually, ensure accurate mixing. If the problem points to the pump, you may need to service the check valves or proportioning valve.[18]

-

-

Cause 3: Temperature Fluctuations: The laboratory temperature can affect retention time.

-

Solution: Use a column thermostat to maintain a constant column temperature.

-

-

Q4: My compound has very little retention and elutes near the void volume. How can I increase its retention?

-

Answer: This is a common challenge for relatively polar compounds on reversed-phase columns.[8][19]

-

Solution 1: Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (Acetonitrile) in your mobile phase. For a gradient method, start with a lower %B.

-

Solution 2: Use a Different Stationary Phase: If reducing organic content is not effective or not possible (due to column dewetting in highly aqueous mobile phases), consider a column with a different selectivity. A Phenyl-Hexyl column can offer alternative pi-pi interactions with the aromatic ring of your analyte.[8][20] An embedded polar group (EPG) column is also an excellent choice for retaining polar compounds.

-

Solution 3: Consider HILIC: For very polar compounds that are unretained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic mobile phase.[19]

-

Q5: My HPLC baseline is noisy or drifting. What should I check?

-

Answer: A poor baseline can compromise the accuracy of integration, especially for small peaks.

-

Cause 1: Air Bubbles: Air dissolved in the mobile phase can outgas in the pump or detector, causing noise.

-

Solution: Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging.[7]

-

-

Cause 2: Contaminated Mobile Phase: Impurities in your solvents or additives can create a noisy or drifting baseline.

-

Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phases daily.[15]

-

-

Cause 3: Detector Lamp Issue: The UV detector lamp may be nearing the end of its life.

-

Solution: Check the lamp energy or intensity through your chromatography software. If it is low, replace the lamp.

-

-

References

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).

- 3 Key Steps for HPLC Validation in Stability Testing. (2025, September 27). Altabrisa Group.

- Validation of stability indicating: Significance and symbolism. (2024, December 8). Wisdomlib.

- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim

- Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.

- ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs.

- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.

- Preventing degradation of thiourea derivatives during long-term storage. Benchchem.

- Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.

- HPLC Troubleshooting Guide. Sigma-Aldrich.

- Engineering successful analytical methods using HILIC as an altern

- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.

- ICH Stability Testing and Method Development. (2020, April 22). YouTube.

- A Researcher's Guide to Analytical Methods for Characterizing Thiourea Deriv

- Q1A(R2) Guideline. (2010, February 2). ICH.

- A practical guide to forced degradation and stability studies for drug substances. Sannova.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.

- HPLC chromatograms of forced degradation study under different...

- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12).

- Stability Indicating HPLC Method Development: A Review. (2019).

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023, April 25). MDPI.

- 4 Common Mistakes to Avoid in HPLC.

- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (2023, August 9). SIELC Technologies.

- HPLC Pain Points. (2022, November 15). Cytiva.

- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. 66ulAJIycuWoW9RJNPAh30pdCVI=)

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. hmrlabs.com [hmrlabs.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ajpsonline.com [ajpsonline.com]

- 11. database.ich.org [database.ich.org]

- 12. onyxipca.com [onyxipca.com]

- 13. altabrisagroup.com [altabrisagroup.com]